molecular formula C5H2Cl2FNO2S B11879149 4,6-Dichloropyridine-3-sulfonyl fluoride

4,6-Dichloropyridine-3-sulfonyl fluoride

Cat. No.: B11879149
M. Wt: 230.04 g/mol
InChI Key: ZRGMTYXSSQWYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloropyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative with the molecular formula C5H2Cl2FNO2S and a molecular weight of 230.04 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloropyridine-3-sulfonyl fluoride typically involves the nucleophilic substitution of pentachloropyridine. This reaction is carried out under controlled conditions, often involving the use of specific catalysts and solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 4,6-Dichloropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The compound’s fluorinated pyridine ring allows it to engage in various chemical interactions, influencing biological pathways and processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloropyridine-3-sulfonyl fluoride stands out due to its unique combination of chlorine and fluorine substituents, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C5H2Cl2FNO2S

Molecular Weight

230.04 g/mol

IUPAC Name

4,6-dichloropyridine-3-sulfonyl fluoride

InChI

InChI=1S/C5H2Cl2FNO2S/c6-3-1-5(7)9-2-4(3)12(8,10)11/h1-2H

InChI Key

ZRGMTYXSSQWYEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)S(=O)(=O)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.